(1R)-Bicyclo[2.2.1]heptan-2-one
CAS No.: 29583-35-5
Cat. No.: VC14224892
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29583-35-5 |
|---|---|
| Molecular Formula | C7H10O |
| Molecular Weight | 110.15 g/mol |
| IUPAC Name | (1R)-bicyclo[2.2.1]heptan-2-one |
| Standard InChI | InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2/t5?,6-/m1/s1 |
| Standard InChI Key | KPMKEVXVVHNIEY-PRJDIBJQSA-N |
| Isomeric SMILES | C1CC2C[C@@H]1C(=O)C2 |
| Canonical SMILES | C1CC2CC1CC2=O |
Introduction
Structural and Stereochemical Features
The bicyclo[2.2.1]heptane skeleton consists of a seven-membered ring system with two bridgehead carbons (C1 and C4) and a ketone group at C2. The (1R) configuration introduces chirality at C1, rendering the molecule a valuable scaffold for stereoselective transformations. X-ray crystallographic analyses of related norbornanone derivatives reveal bond angles of approximately 93° at the bridgehead carbons, contributing to significant ring strain and reactivity . The ketone group adopts an exo orientation, with its carbonyl oxygen positioned anti to the bridgehead hydrogen, as confirmed by nuclear Overhauser effect (NOE) spectroscopy .
Infrared (IR) spectroscopy of (1R)-bicyclo[2.2.1]heptan-2-one exhibits a strong carbonyl absorption band at 1,715 cm⁻¹, consistent with strained cyclic ketones . Nuclear magnetic resonance (NMR) data further corroborate its structure:
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¹H NMR (CDCl₃): δ 1.2–1.8 (m, bridgehead and bridge protons), δ 2.4 (s, C3–H₂), δ 2.9 (d, J = 4.5 Hz, C1–H).
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¹³C NMR (CDCl₃): δ 215.1 (C=O), δ 55.3 (C1), δ 40.2 (C4), δ 32.1–25.7 (bridge carbons) .
Synthetic Strategies for (1R)-Bicyclo[2.2.1]heptan-2-one
Organocatalytic Asymmetric Cycloaddition
A landmark method involves the formal [4 + 2] cycloaddition of α′-ethoxycarbonyl cyclopentenones with nitroolefins, catalyzed by chiral tertiary amines. This approach, developed by Fu et al., achieves enantioselectivities exceeding 95% ee and diastereomeric ratios (dr) of 20:1 . Key steps include:
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Catalyst Design: Bifunctional thiourea-tertiary amine catalysts enable hydrogen-bond activation of nitroolefins.
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Reaction Mechanism: A stepwise Michael-Michael cascade forms the bicyclic core, with the ester group directing stereochemistry at the bridgehead .
Table 1: Representative Yields and Selectivities for Cycloaddition Derivatives
| Substrate Combination | Yield (%) | ee (%) | dr |
|---|---|---|---|
| Cyclopentenone + β-Alkylnitroolefin | 92 | 98 | 20:1 |
| Cyclopentenone + Aromatic Nitroolefin | 88 | 95 | 15:1 |
| Cyclopentenone + Functionalized Nitroolefin | 85 | 90 | 12:1 |
Grob-Type Fragmentation and Oxidation
Werstiuk and Taillefer demonstrated the synthesis of methylene-norbornanones via Grob fragmentation of ketal intermediates . For (1R)-2-norbornanone, the sequence involves:
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Ketalization: Nortricyclanone is treated with ethylene glycol and p-toluenesulfonic acid to form a 5-ethylenedioxy intermediate.
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Oxidation: Chromium trioxide in pyridine oxidizes the ketal to the ketone, achieving yields of 73–87% .
Spectroscopic and Computational Characterization
Vibrational and Electronic Properties
Density functional theory (DFT) calculations align with experimental IR data, predicting carbonyl stretching frequencies within 1,700–1,720 cm⁻¹ . Ultraviolet-visible (UV-Vis) spectroscopy reveals a weak n→π* transition at 280 nm, characteristic of isolated ketones.
Stereochemical Analysis
Electronic circular dichroism (ECD) spectra of the (1R)-enantiomer show a positive Cotton effect at 225 nm, contrasting with the (1S)-form’s negative signal. This property enables rapid enantiomeric excess determination via polarimetry .
Applications in Organic Synthesis
Chiral Auxiliaries and Ligands
The rigid bicyclic framework of (1R)-2-norbornanone facilitates its use in asymmetric catalysis. For example, derivatives serve as ligands in palladium-catalyzed cross-coupling reactions, enhancing enantioselectivity in C–C bond formation .
Natural Product Synthesis
Norbornanone derivatives are precursors to sesquiterpenes and diterpenes. For instance, Diels-Alder reactions with furans yield decalin systems found in taxane analogs .
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Key Methods
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Organocatalytic Cycloaddition | 85–92 | 90–98 | Moderate |
| Grob Fragmentation | 73–87 | N/A | High |
| Enzymatic Resolution | 50–65 | 99 | Low |
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